

Application Note: ¹H NMR Analysis of Ethyl 2-nitrothiophene-3-acetate

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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and analysis for the structural elucidation of **Ethyl 2-nitrothiophene-3-acetate** using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and visual diagrams to aid in understanding the molecular structure and experimental workflow.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural determination of organic molecules. It provides valuable information about the chemical environment, connectivity, and quantity of protons within a molecule. **Ethyl 2-nitrothiophene-3-acetate** is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Accurate structural confirmation is critical for its synthesis and application. This note details the expected ¹H NMR spectrum and provides a standardized protocol for its acquisition and analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for **Ethyl 2-nitrothiophene-3-acetate**, based on analysis of analogous structures and standard chemical shift values. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	~ 7.25	Doublet (d)	~ 5.6 Hz	1H
H-5	~ 7.70	Doublet (d)	~ 5.6 Hz	1H
-CH ₂ - (acetate)	~ 3.90	Singlet (s)	-	2H
-O-CH ₂ - (ethyl)	~ 4.20	Quartet (q)	~ 7.1 Hz	2H
-CH ₃ (ethyl)	~ 1.28	Triplet (t)	~ 7.1 Hz	3H

Analysis of Predicted Signals

- **Thiophene Protons (H-4 and H-5):** The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitro group at the C2 position causes a significant downfield shift. H-5 is anticipated to be further downfield than H-4 due to its proximity to the nitro group's deshielding cone. The coupling constant of ~5.6 Hz is characteristic for vicinal protons on a thiophene ring^[1].
- **Acetate Methylene Protons (-CH₂-):** These protons are adjacent to the thiophene ring at the C3 position and the carbonyl group. With no adjacent protons to couple with, they will appear as a singlet. Their position around 3.90 ppm is typical for methylene protons alpha to both an aromatic ring and a carbonyl group.
- **Ethyl Ester Protons (-O-CH₂CH₃):** This group gives rise to a classic ethyl pattern. The methylene (-O-CH₂-) protons are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.20 ppm due to coupling with the three methyl protons^{[2][3]}. The methyl (-CH₃) protons are further upfield and appear as a triplet around 1.28 ppm, split by the two methylene protons^{[2][3]}. The coupling constant for both signals is expected to be ~7.1 Hz^[3].

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of **Ethyl 2-nitrothiophene-3-acetate**.

Materials and Equipment

- **Ethyl 2-nitrothiophene-3-acetate** sample
- Deuterated chloroform (CDCl_3 , 99.8% D)
- Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- Weigh approximately 5-10 mg of the **Ethyl 2-nitrothiophene-3-acetate** sample directly into a clean, dry vial.
- Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Add one drop of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ 0.00 ppm).
- Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.
- Transfer the clear solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm).
- Carefully wipe the outside of the NMR tube and place it in the spectrometer's sample holder.

NMR Data Acquisition

- **Instrument Setup:** Tune and shim the spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.
- **Acquisition Parameters:** Set the following parameters for a standard 1D proton experiment.

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16-32 (adjust as needed for signal-to-noise ratio)
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 1-2 seconds
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
- Temperature: 298 K (25 °C)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction manually or automatically.
 - Perform baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all peaks to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Visualizations

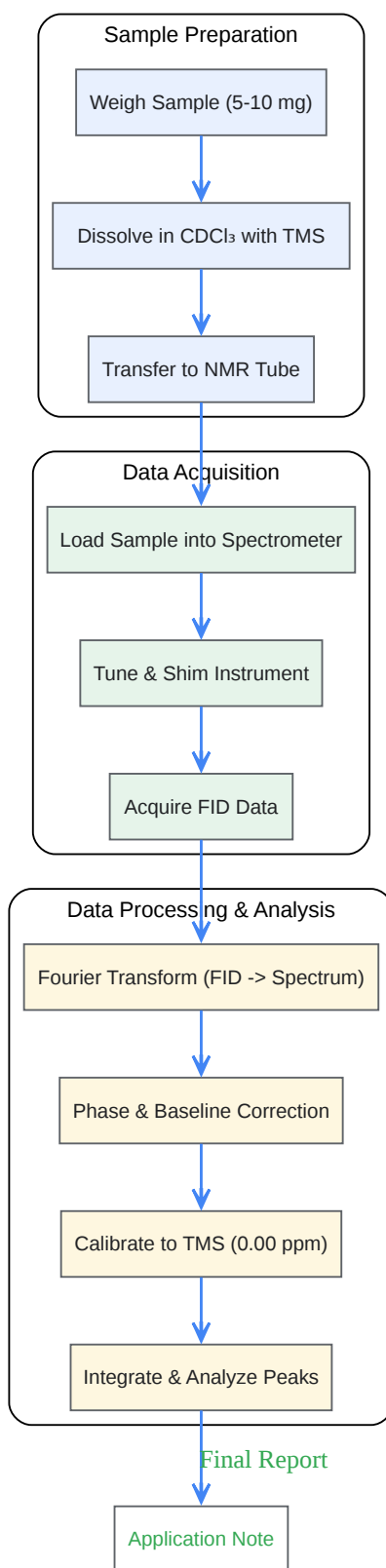
Molecular Structure and Proton Assignment

The diagram below illustrates the chemical structure of **Ethyl 2-nitrothiophene-3-acetate** with key protons labeled corresponding to the data in the table.

Caption: Structure of **Ethyl 2-nitrothiophene-3-acetate** with proton labels.

Experimental Workflow

The following diagram outlines the logical flow of the ¹H NMR analysis process.



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Caption: Workflow for ¹H NMR analysis from sample preparation to final report.

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References

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